molecular formula C10H15N5 B15048077 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15048077
M. Wt: 205.26 g/mol
InChI Key: WWTGKHLTMXQZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features two pyrazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-ethyl-4-chloropyrazole: Similar in structure but contains a chlorine atom.

    1-Methyl-3-ethyl-5-aminopyrazole: Contains an amino group instead of a methyl group.

    1-Methyl-3-ethyl-4-hydroxypyrazole: Contains a hydroxyl group.

Uniqueness

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13)

InChI Key

WWTGKHLTMXQZFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.